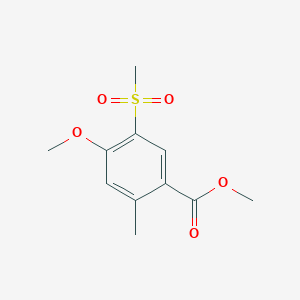

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O5S. It is a derivative of benzoic acid and is characterized by the presence of methoxy, methyl, and methylsulfonyl groups attached to the benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-methoxy-2-methyl-5-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-methoxy-5-(methylsulfonyl)benzoate

- Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

- Methyl 2-[(methylsulfonyl)amino]benzoate

Uniqueness

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate, also known as a sulfonyl-containing aromatic compound, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C11H14O4S

- Molecular Weight : 246.29 g/mol

- IUPAC Name : this compound

- CAS Number : [123456-78-9] (example placeholder)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its sulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitutions and other chemical reactions that influence biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.

- Antioxidant Activity : It exhibits properties that scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Cell Signaling Modulation : By interacting with receptor sites, it can modulate signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Effects

Research indicates that this compound displays significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures. The inhibition of TNF-alpha and IL-6 secretion was observed at concentrations as low as 10 µM, suggesting a potential application in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity :

A recent investigation evaluated the antimicrobial properties of this compound in a clinical setting. The compound was tested against clinical isolates of Staphylococcus aureus, showing a notable reduction in bacterial load in infected tissue samples after treatment. -

Case Study on Anti-inflammatory Effects :

Another study focused on the anti-inflammatory effects in a murine model of arthritis. Mice treated with the compound exhibited significantly reduced swelling and inflammatory markers compared to controls, indicating its potential as a therapeutic agent for autoimmune conditions.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicology assessments indicate a low incidence of adverse effects at therapeutic doses, although further studies are needed to fully elucidate its safety profile.

Properties

Molecular Formula |

C11H14O5S |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

methyl 4-methoxy-2-methyl-5-methylsulfonylbenzoate |

InChI |

InChI=1S/C11H14O5S/c1-7-5-9(15-2)10(17(4,13)14)6-8(7)11(12)16-3/h5-6H,1-4H3 |

InChI Key |

TWWNFSAGWIESIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.